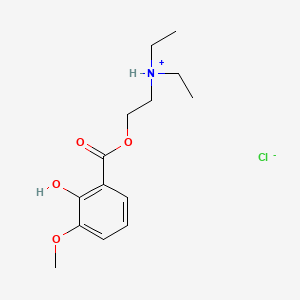
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoic acid core substituted with hydroxy and methoxy groups, and an ester linkage to a diethylaminoethyl group, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the diethylaminoethyl group enhances its ability to interact with biological membranes, facilitating its cellular uptake. The hydroxy and methoxy groups contribute to its overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the diethylaminoethyl ester group.
Methyl 3-methoxysalicylate: Contains a methyl ester instead of the diethylaminoethyl ester.
3-Methoxysalicylic acid: Similar core structure but different functional groups.
Uniqueness
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Propiedades
Número CAS |
24022-35-3 |
|---|---|
Fórmula molecular |
C14H22ClNO4 |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-15(5-2)9-10-19-14(17)11-7-6-8-12(18-3)13(11)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
Clave InChI |
VFVZQRIXQXXJAK-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


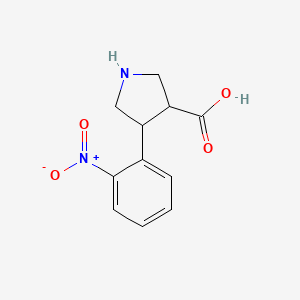
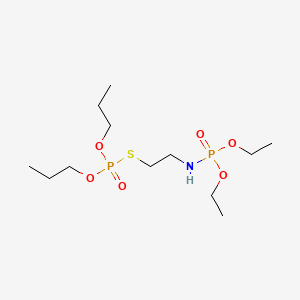
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

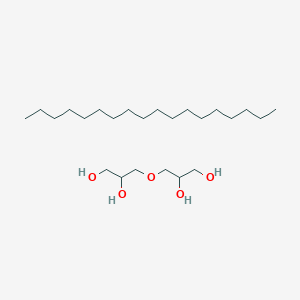
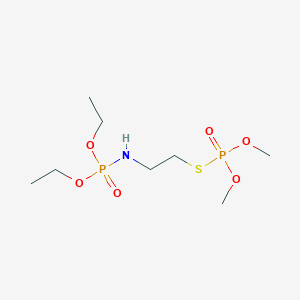
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
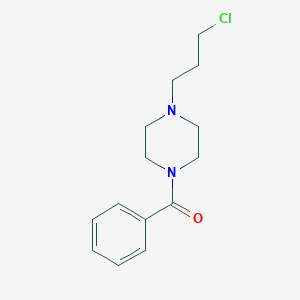

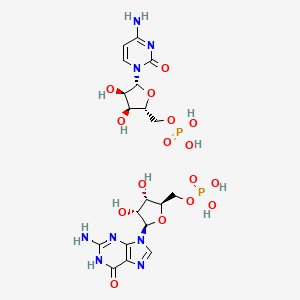

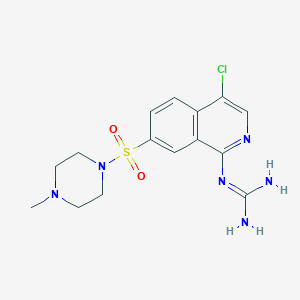
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
